molecular formula C30H29N3O2 B2643018 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone CAS No. 477870-57-8

1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone

Cat. No.: B2643018
CAS No.: 477870-57-8
M. Wt: 463.581
InChI Key: RUQWFTCQXPJWJC-UHFFFAOYSA-N
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Description

1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone is a complex organic compound that features a combination of piperazine, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-benzhydrylpiperazine with a pyrrole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrazol-3-yl}-2-phenyl-1-ethanone
  • 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-imidazol-3-yl}-2-phenyl-1-ethanone

Uniqueness

1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(4-benzhydrylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2/c34-28(20-23-10-4-1-5-11-23)26-21-27(31-22-26)30(35)33-18-16-32(17-19-33)29(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,21-22,29,31H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQWFTCQXPJWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CN4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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